

# Application Note: Comprehensive Analytical Strategies for 5-Bromo-2-hydroxyisonicotinic Acid

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## Compound of Interest

Compound Name:	5-Bromo-2-hydroxyisonicotinic acid
CAS No.:	913836-16-5
Cat. No.:	B1294042

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## Introduction

**5-Bromo-2-hydroxyisonicotinic acid** is a substituted pyridine carboxylic acid derivative that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its structural features, including a bromine atom, a hydroxyl group, and a carboxylic acid on a pyridine ring, make it a valuable intermediate for synthesizing biologically active molecules.[1][2] The purity, identity, and stability of this key starting material are critical for ensuring the quality and safety of downstream products.

This guide provides a comprehensive overview of robust analytical methods for the characterization of **5-Bromo-2-hydroxyisonicotinic acid**. We will detail field-proven protocols for identity confirmation, purity assessment by High-Performance Liquid Chromatography (HPLC), and impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be readily implemented in a typical analytical development or quality control laboratory.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromo-2-hydroxyisonicotinic acid** is fundamental to analytical method development. These properties dictate choices regarding solvents, HPLC column chemistry, mobile phase pH, and detection techniques.

Property	Value	Source & Comments
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>3</sub>	[2][3]
Molecular Weight	218.01 g/mol	[3]
Appearance	White to light yellow crystalline powder	[2][3]
Melting Point	~287 °C	[3] A high melting point is expected due to intermolecular hydrogen bonding.
Predicted pKa	2.09 ± 0.20	[3] The carboxylic acid is strongly acidic, requiring a low pH mobile phase to ensure it is in its neutral, un-ionized form for good chromatographic retention and peak shape.
Predicted XLogP3	0.9 - 2.17	[4][5] Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.

## Method 1: Purity Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography with UV detection is the gold standard for assessing the purity of pharmaceutical intermediates. The following method is designed to provide excellent resolution of **5-Bromo-2-hydroxyisonicotinic acid** from potential process-related impurities, such as the starting material (2-hydroxynicotinic acid) or other isomeric byproducts.

## Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is polar. The analyte's moderate lipophilicity allows for good retention on the C18 column. An acidic mobile phase modifier (formic acid) is crucial; it sets the mobile phase pH well below the analyte's pKa (~2.1), suppressing the ionization of the carboxylic acid group.[3] This uncharged state enhances retention and prevents poor peak shapes (e.g., tailing) that can occur with ionized acids. A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable runtime.

## Experimental Protocol

### A. Reagents and Materials

- **5-Bromo-2-hydroxyisonicotinic acid** reference standard and sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q or equivalent)
- Formic acid (LC-MS grade, >99%)
- Methanol (HPLC grade)

### B. Instrumentation

- HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
- Analytical column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size (or equivalent).

### C. Chromatographic Conditions

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 $\mu$ m	Industry-standard for retaining moderately polar to nonpolar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Aqueous phase with a modifier to control pH and improve peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic phase with a consistent modifier.
Gradient Program	0-20 min: 5% to 95% B 20-22 min: 95% B 22-23 min: 95% to 5% B 23-30 min: 5% B (re-equilibration)	A wide gradient ensures elution of both polar and nonpolar impurities.
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Provides stable retention times and improved peak efficiency.
Detection Wavelength	Determine $\lambda_{max}$ (~285 nm), monitor at 254 nm	Use PDA to find the absorbance maximum ( $\lambda_{max}$ ) for highest sensitivity. 254 nm is a robust general-purpose wavelength for aromatic compounds.
Injection Volume	10 $\mu$ L	
Sample Diluent	Methanol or 50:50 Water:Acetonitrile	The analyte should be fully soluble in the diluent.

#### D. Sample Preparation

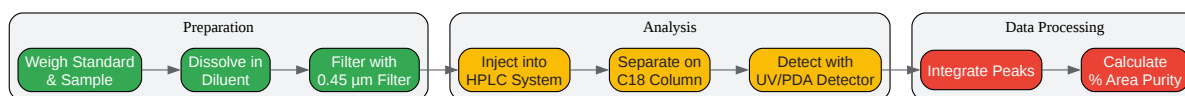
- **Standard Preparation (0.5 mg/mL):** Accurately weigh approximately 12.5 mg of the **5-Bromo-2-hydroxyisonicotinic acid** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

- Sample Preparation (0.5 mg/mL): Prepare the sample in the same manner as the standard.
- Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

#### E. Data Analysis

- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
- Purity Calculation: Determine the area percent purity of the main peak in the sample chromatogram.
  - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

## HPLC Analysis Workflow Diagram



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Caption: Workflow for HPLC purity analysis.

## Method 2: Identity Confirmation by LC-MS

For unambiguous identity confirmation and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information that complements the retention time data from HPLC.

### Principle of the Method

This method couples the separation power of HPLC with the detection specificity of mass spectrometry. Electrospray Ionization (ESI) is an effective soft ionization technique for polar molecules like **5-Bromo-2-hydroxyisonicotinic acid**. In positive ion mode (ESI+), the

molecule is expected to readily protonate to form the  $[M+H]^+$  ion. The resulting mass-to-charge ratio ( $m/z$ ) provides direct confirmation of the compound's molecular weight.[5]

## Experimental Protocol

### A. Instrumentation

- An LC-MS system equipped with a binary pump, autosampler, and an ESI source coupled to a single quadrupole or more advanced mass analyzer (e.g., TOF, Orbitrap).

### B. LC-MS Conditions

- LC Method: Use the same HPLC method described in Section 3.2. The use of a volatile buffer like formic acid is fully compatible with MS detection.
- MS Ionization Mode: Electrospray Ionization (ESI), Positive
- Mass Range: Scan from  $m/z$  100 to 500
- Expected Ion:  $[M+H]^+$  at  $m/z$  217.9 / 219.9 (due to the isotopic pattern of Bromine, ~1:1 ratio for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The observed  $m/z$  of 218.2 from one source likely represents the average of this isotopic pattern under lower resolution.[5]

## Method 3: Structural Confirmation by Spectroscopy

Spectroscopic techniques provide orthogonal data for structural confirmation, complementing chromatographic methods.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the substitution pattern on the pyridine ring.

- Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Expected Chemical Shifts:

- $\delta$  ~13.7 ppm (broad singlet, 1H): Corresponds to the acidic proton of the carboxylic acid group.
- $\delta$  ~8.35 ppm (doublet,  $J \approx 2.7$  Hz, 1H): Aromatic proton on the pyridine ring.
- $\delta$  ~8.26 ppm (doublet,  $J \approx 2.7$  Hz, 1H): Second aromatic proton on the pyridine ring.
- Note: A broad signal for the 2-hydroxy proton may also be observed, potentially exchanging with water.
- Interpretation: The presence of two doublets in the aromatic region with a small coupling constant confirms the meta-relationship of the two ring protons, consistent with the assigned structure.<sup>[5]</sup> The downfield shift of the carboxylic acid proton is characteristic.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

- Sample Preparation: Use a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
- Expected Characteristic Peaks:
  - 3300-2500  $\text{cm}^{-1}$  (very broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
  - ~1700  $\text{cm}^{-1}$  (strong): C=O stretch of the carboxylic acid.
  - ~1650  $\text{cm}^{-1}$  (strong): C=O stretch of the 2-pyridone tautomer. DFT studies suggest the keto form is predominant.<sup>[2]</sup>
  - 1600-1450  $\text{cm}^{-1}$  (multiple bands): C=C and C=N stretching vibrations of the aromatic pyridine ring.
  - ~600-500  $\text{cm}^{-1}$ : C-Br stretch.

## Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of **5-Bromo-2-hydroxyisonicotinic acid**. The primary

technique for quality control is the reversed-phase HPLC method, which is suitable for quantifying purity and detecting impurities. LC-MS serves as a powerful tool for definitive identity confirmation and impurity characterization, while NMR and FTIR spectroscopy provide orthogonal structural verification. Implementing these methods will ensure the quality and consistency of this important chemical intermediate for its intended applications in research and development.

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